Atipamezole Demonstrates Superior Alpha2/Alpha1 Selectivity Ratio Compared to Idazoxan and Yohimbine
In receptor binding studies using [³H]-clonidine (alpha2) and [³H]-prazosin (alpha1) displacement, atipamezole exhibited an alpha2/alpha1 selectivity ratio of 8526. In the same assay, the comparator compounds idazoxan and yohimbine displayed markedly lower selectivity ratios of 27 and 40, respectively [1][2].
| Evidence Dimension | Alpha2/Alpha1 Adrenoceptor Selectivity Ratio |
|---|---|
| Target Compound Data | 8526 |
| Comparator Or Baseline | Idazoxan (27), Yohimbine (40) |
| Quantified Difference | Approximately 316-fold higher than idazoxan; 213-fold higher than yohimbine |
| Conditions | Rat brain membrane binding assay with [³H]-clonidine and [³H]-prazosin |
Why This Matters
A higher alpha2/alpha1 selectivity ratio minimizes off-target alpha1-adrenergic effects (e.g., vasoconstriction), ensuring a cleaner pharmacological profile and reducing the risk of confounding cardiovascular side effects during reversal.
- [1] Virtanen, R., Savola, J. M., & Saano, V. (1989). Highly selective and specific antagonism of central and peripheral alpha 2-adrenoceptors by atipamezole. Archives Internationales de Pharmacodynamie et de Therapie, 297, 190-204. View Source
- [2] ScienceDirect: Idazoxan topic page, citing alpha2/alpha1 selectivity ratios. View Source
